4-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazole-2-thione
Description
4-(3,4-Dimethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazole-2-thione is a sulfur-containing heterocyclic compound featuring a dihydroimidazole-thione core substituted with a 3,4-dimethoxyphenyl group at position 4 and a para-isopropylphenyl group at position 1. The isopropyl group at the para position of the second phenyl ring contributes steric bulk, which may modulate binding affinity in biological systems or crystallographic packing. The thione moiety (-C=S) at position 2 of the imidazole ring is a key functional group, offering tautomerization possibilities and hydrogen-bonding capabilities, which are critical in pharmacological or material science applications.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-13(2)14-5-8-16(9-6-14)22-12-17(21-20(22)25)15-7-10-18(23-3)19(11-15)24-4/h5-13H,1-4H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYHPYWIKAGYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazole-2-thione typically involves the condensation of appropriate aromatic aldehydes with thiosemicarbazide, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained between 60-80°C to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-1-(4-isopropylphenyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions to yield the corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Scientific Research Applications
The compound 4-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazole-2-thione is a member of the imidazole family known for its diverse biological activities. This article explores its applications, particularly in the fields of medicinal chemistry and pharmacology, highlighting its potential as an antitumor agent and its implications in drug development.
Antitumor Activity
Recent studies have demonstrated the antitumor properties of similar imidazole derivatives. For instance, a compound structurally related to This compound exhibited significant antiproliferative effects against various cancer cell lines. It was found to induce apoptosis by modulating the expression of key proteins involved in cell survival and death pathways, such as Bax and Bcl-2 .
Case Study: In Vitro Evaluation
A notable study evaluated the antiproliferative effects of imidazole derivatives on cancer cells. The results indicated that certain modifications to the imidazole scaffold led to enhanced selectivity for tumor cells over normal cells, suggesting a promising avenue for developing targeted cancer therapies .
Antimicrobial Properties
Imidazole derivatives are also recognized for their antimicrobial activity . The thione group in the compound may contribute to its effectiveness against various pathogens. Research has shown that similar compounds can inhibit bacterial growth and exhibit antifungal properties, making them candidates for further investigation in infectious disease treatment .
Neuropharmacological Effects
There is emerging evidence suggesting that imidazole-based compounds can influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The modulation of serotonin receptors by these compounds hints at their role in treating conditions like depression and anxiety .
Data Table: Biological Activities of Imidazole Derivatives
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the thione group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazole-2-thione can be contextualized against related imidazole derivatives and sulfur-containing heterocycles from the evidence. Key comparisons include:
Substituent Effects on Aryl Groups
- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group in the target compound contrasts with halogenated aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl) in and . In -(3,4-dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol lacks methoxy groups but retains steric bulk via methyl substituents. The dimethylphenyl group may reduce polarity compared to the dimethoxyphenyl analog, impacting crystallization behavior .
Core Heterocyclic Modifications
- Imidazole-Thione vs. Benzimidazole and Triazole Derivatives: describes benzimidazole-triazole hybrids (e.g., compounds 9a–9e) with acetamide linkages. These compounds exhibit larger molecular weights (>500 Da) compared to the target compound (~337 Da), likely due to extended triazole-thiazole chains. Such structural differences may influence pharmacokinetic properties, such as membrane permeability . features a triazine-piperazinyl-methanone scaffold with a 2,3-dimethoxyphenyl group. The triazine core introduces additional hydrogen-bonding sites, which are absent in the dihydroimidazole-thione structure .
Functional Group Variations
- Thione (-C=S) vs. Thiol (-SH) and Thioether (-S-): The thione group in the target compound differs from the thiol in and the thioether in . Thiones can tautomerize to thiol forms, enabling diverse reactivity, whereas thioethers are more chemically stable but lack tautomerization capacity .
Data Table: Structural and Physicochemical Comparison
Research Findings and Trends
Role of Methoxy Groups : The 3,4-dimethoxyphenyl moiety in the target compound and analogs () is associated with enhanced solubility in polar solvents compared to halogenated or alkylated aryl groups. This feature is advantageous in drug formulation .
Thione Reactivity : Imidazole-thiones (e.g., target compound, ) exhibit tautomerization between thione and thiol forms, which may enhance binding versatility in enzymatic pockets. In contrast, thioethers () lack this property, favoring stability over reactivity .
This may influence crystallinity and melting points .
Synthetic Methodologies: Analogous compounds () were synthesized via cyclocondensation or nucleophilic substitution, often using catalysts like Cu(I) for click chemistry. These methods suggest scalable routes for the target compound’s synthesis, though solvent choice (e.g., DMF vs. ethanol) may affect yield and purity .
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazole-2-thione is a thione derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including anticancer effects, antimicrobial properties, and mechanisms of action.
- Molecular Formula : C19H24N2OS
- Molecular Weight : 332.47 g/mol
- CAS Number : 91340-74-8
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiosemicarbazones with substituted aldehydes or ketones. The resulting imidazole derivatives can be characterized using techniques such as NMR and mass spectrometry.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells, with IC50 values in the micromolar range .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 40 μg/mL .
3. Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays, showing significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Case Studies
Several studies have provided insights into the biological effects of this compound:
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
